(1-Methylindolin-5-yl)methanol
Description
(1-Methylindolin-5-yl)methanol is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring). The methanol (-CH2OH) functional group is attached at the 5-position of the indoline scaffold, and a methyl group substitutes the nitrogen atom at the 1-position.
However, structurally related compounds (e.g., substituted indoles, indolines, and benzyl alcohols) offer insights for comparative analysis.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1-methyl-2,3-dihydroindol-5-yl)methanol |
InChI |
InChI=1S/C10H13NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
VXFJXGSDYVAZGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylindolin-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of (1-Methylindolin-5-yl)methanol may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation is another method that can be employed, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(1-Methylindolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted derivatives, such as halides or amines.
Scientific Research Applications
(1-Methylindolin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-Methylindolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogs and their properties derived from the evidence:
Key Observations:
Positional Isomerism: (1-Methylindolin-5-yl)methanol and (1-Methyl-1H-indol-7-yl)methanol differ in both the core structure (indoline vs. indole) and substituent positions. The methanol group at the 5-position (vs. 7-position in the indole analog) may alter hydrogen-bonding interactions and metabolic stability in biological systems.
Methyl Substitution Effects :
- 2-Methylindoline and 5-Methylindoline demonstrate how methyl group placement affects physical properties. For example, 2-Methylindoline has a higher boiling point (228–229°C) than unsubstituted indoline (likely due to increased molecular symmetry), whereas 5-Methylindoline prioritizes purity for synthetic applications.
Functional Group Variations: The sulfur-containing imidazole derivative ([1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol) highlights how heteroatoms (S, N) and bulky substituents (benzyl groups) increase molecular weight (310.41 g/mol) and may enhance binding affinity in enzyme inhibition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
